

C25H19F2NO5 chemical structure and properties

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Compound of Interest

Compound Name: C25H19F2NO5

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An In-depth Technical Guide to RO3244794 (C25H19F2NO5)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RO3244794, a compound with the chemical formula **C25H19F2NO5**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Identity and Structure

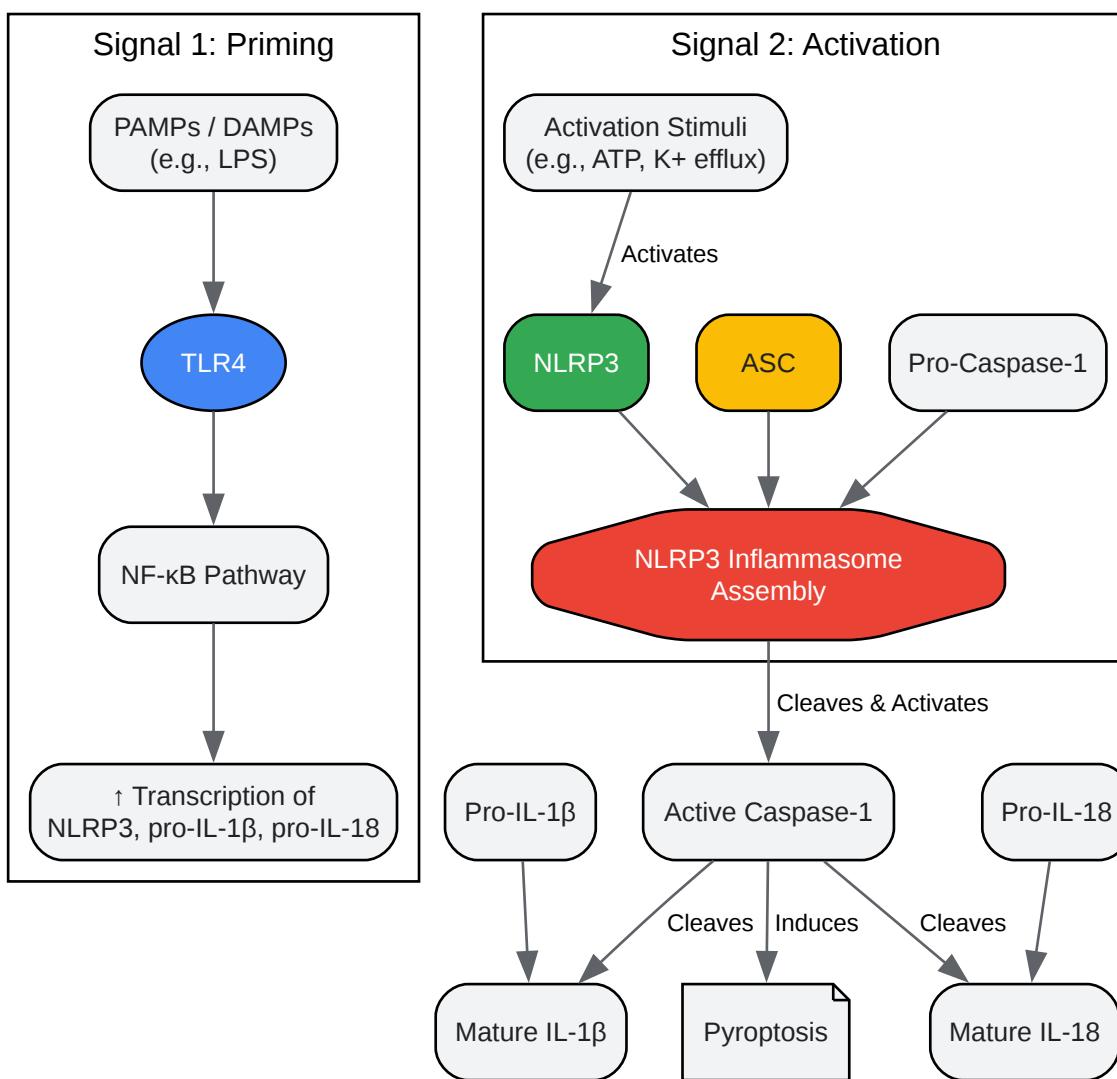
RO3244794 is a specific chemical entity identified by the CAS number 361457-01-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its chemical structure is that of an R-enantiomer of a propanoic acid derivative.

IUPAC Name: (R)-3-(4-fluorophenyl)-2-(((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid[\[4\]](#)

Chemical Structure:

Caption: Antagonism of the Prostacyclin (IP) Receptor Signaling Pathway by RO3244794.

The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1 β and IL-18. [\[1\]](#)[\[5\]](#)[\[6\]](#) Its activation is a two-step process involving priming and activation signals.

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Caption: Overview of the Canonical NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The biological activity of RO3244794 has been quantified in several studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity and Functional Antagonism

Experimental System	Parameter	Value (pKi ± SEM)	Reference
Human Platelets	Binding Affinity	7.7 ± 0.03	[3] [7]
Recombinant Human IP Receptor	Binding Affinity	6.9 ± 0.1	[3] [7]
CHO-K1 cells with Human IP Receptor	Functional Antagonism (cAMP)	8.5 ± 0.11	[3] [7]

Table 2: Selectivity Profile

RO3244794 is highly selective for the IP receptor over other prostanoid receptors.

Receptor	Binding Affinity (pKi)	Reference
EP1	< 5	[3] [7]
EP3	5.38	[3] [7]
EP4	5.74	[3] [7]
TP	5.09	[3] [7]

Table 3: In Vivo Efficacy (Oral Administration in Rats)

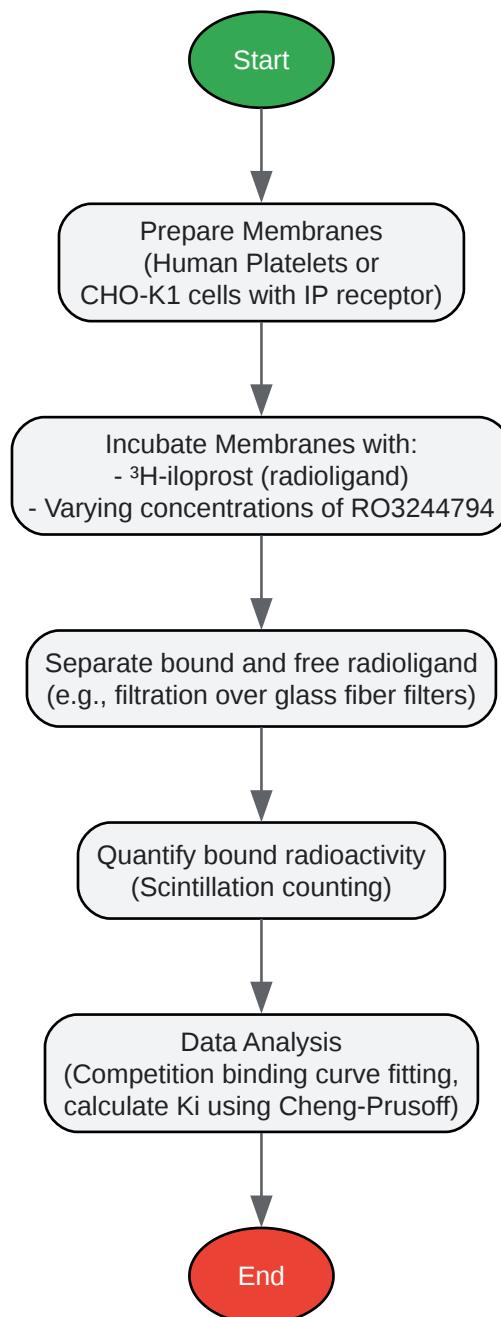
Model	Effect	Effective Dose Range (mg/kg, p.o.)	Reference
Carrageenan-induced mechanical hyperalgesia	Significant reduction	0.3 - 30	[3] [7]
Carrageenan-induced edema formation	Significant reduction	0.3 - 30	[3] [7]
Monoiodoacetate-induced joint discomfort	Significant reduction	1 and 10	[3] [7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RO3244794, based on the study by Bley et al., 2006. [7]

Receptor Binding Assays

This protocol describes the method used to determine the binding affinity of RO3244794 for the IP receptor.



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Caption: Experimental Workflow for Receptor Binding Assay.

Methodology:

- Membrane Preparation: Membranes were prepared from either human platelets or CHO-K1 cells stably expressing the human IP receptor.
- Incubation: Membranes were incubated in a binding buffer containing a fixed concentration of the radiolabeled IP agonist ^3H -iloprost and varying concentrations of the competing ligand (RO3244794).
- Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
- Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of RO3244794. The IC₅₀ values were determined, and these were converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This protocol was used to assess the functional antagonism of RO3244794 by measuring its ability to inhibit agonist-induced cAMP accumulation. [7] Methodology:

- Cell Culture: CHO-K1 cells stably expressing the human IP receptor were cultured to confluence.
- Pre-incubation: Cells were pre-incubated with various concentrations of RO3244794.
- Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.
- Lysis and Detection: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked

immunosorbent assay - ELISA).

- Data Analysis: The ability of RO3244794 to inhibit the agonist-induced cAMP response was quantified, and functional pKi values were calculated from the IC50 values using the Cheng-Prusoff correction.

In Vivo Carrageenan-Induced Hyperalgesia and Edema Model

This animal model was used to evaluate the anti-inflammatory and analgesic effects of RO3244794. [7] Methodology:

- Animal Acclimatization: Male Sprague-Dawley rats were acclimatized to the testing environment.
- Drug Administration: RO3244794 or vehicle was administered orally at specified doses.
- Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan was injected into the plantar surface of one hind paw to induce localized inflammation.
- Measurement of Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) were measured at various time points after carrageenan injection to assess mechanical hyperalgesia.
- Measurement of Edema: Paw volume was measured using a plethysmometer before and at various time points after carrageenan injection to quantify edema formation.
- Data Analysis: The effects of RO3244794 on paw withdrawal threshold and paw volume were compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary and Conclusion

RO3244794 (**C25H19F2NO5**) is a well-characterized, potent, and highly selective antagonist of the prostacyclin (IP) receptor. Its ability to block the IP receptor signaling pathway has been demonstrated through both *in vitro* binding and functional assays. Furthermore, *in vivo* studies in animal models of inflammation and pain have shown its potential as an analgesic and anti-

inflammatory agent. While its name is associated with NLRP3/AIM2 inhibition in some commercial contexts, its primary, scientifically-validated mechanism of action is IP receptor antagonism. This guide provides foundational data and methodologies for professionals engaged in the research and development of compounds targeting the prostacyclin pathway.

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